

# Spectroscopic Profile of 5-Bromo-3methylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **5-Bromo-3-methylbenzo[d]isoxazole**. Due to the limited availability of public domain raw spectral data for this specific compound, this guide presents predicted values and data from closely related analogs to offer a robust framework for its characterization. The experimental protocols detailed herein are standard methodologies applicable to the analysis of this and similar heterocyclic compounds.

## **Chemical Structure and Properties**

IUPAC Name: 5-Bromo-3-methyl-1,2-benzisoxazole Synonyms: **5-Bromo-3-methylbenzo[d]isoxazole** CAS Number: 66033-76-9[1][2] Molecular Formula: C<sub>8</sub>H<sub>6</sub>BrNO Molecular Weight: 212.05 g/mol [1]

## **Spectroscopic Data Summary**

The following tables summarize the anticipated and observed spectroscopic data for **5-Bromo-3-methylbenzo[d]isoxazole** and its structural analogs.

# Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the bromine substituent and the heterocyclic ring.

Proton Assignment (Predicted)	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Analog Compound Data (¹H NMR)	Citation
СНз	~2.5	Singlet (s)	N/A	3-methyl-5- phenylisoxaz ole: 2.33 (s)	
Aromatic H (Position 4)	7.5 - 7.8	Doublet (d)	~8.5	5-bromo- benzoxazole derivatives show aromatic protons in the 7.2-7.8 ppm range.	[3]
Aromatic H (Position 6)	7.6 - 7.9	Doublet of doublets (dd)	~8.5, ~2.0	N/A	
Aromatic H (Position 7)	7.4 - 7.7	Doublet (d)	~2.0	N/A	_

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.



Carbon Assignment (Predicted)	Expected Chemical Shift (δ, ppm)	Analog Compound Data (¹³C NMR)	Citation
СН₃	10 - 15	3-methyl-5- phenylisoxazole: 11.4	
C3	158 - 162	3-methyl-5- phenylisoxazole: 160.2	
C3a	162 - 165	N/A	
C4	120 - 125	N/A	
C5 (C-Br)	115 - 120	N/A	
C6	128 - 132	N/A	
C7	110 - 115	N/A	
C7a	120 - 124	N/A	

## **Table 2: Mass Spectrometry (MS) Data**

The mass spectrum is expected to show the molecular ion peak (M<sup>+</sup>) and a characteristic isotopic pattern due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

lon	Expected m/z	Relative Abundance	Notes
[M]+	211/213	~1:1	Molecular ion containing <sup>79</sup> Br and <sup>81</sup> Br
[M-CH <sub>3</sub> ]+	196/198	Variable	Loss of a methyl group
[M-Br]+	132	Variable	Loss of the bromine atom
[M-CO]+	183/185	Variable	Loss of carbon monoxide



### Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as vibrations of the isoxazole ring.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3050 - 3150	Medium
C=N Stretch (isoxazole ring)	1620 - 1650	Medium to Strong
Aromatic C=C Stretch	1450 - 1600	Medium to Strong
C-O Stretch (isoxazole ring)	1200 - 1270	Strong
C-Br Stretch	500 - 600	Medium

## Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to  $\pi \to \pi^*$  electronic transitions within the benzisoxazole system.

Solvent	λmax (nm)	Molar Absorptivity ( $\epsilon$ , L mol <sup>-1</sup> cm <sup>-1</sup> )
Ethanol	~220-240 and ~280-300	To be determined experimentally

## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below.

## **NMR Spectroscopy**

 Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H NMR and 100 MHz for <sup>13</sup>C NMR.



- Sample Preparation: Approximately 5-10 mg of 5-Bromo-3-methylbenzo[d]isoxazole is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded with proton decoupling. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. Several hundred to a few thousand scans may be necessary to obtain a spectrum with adequate signal intensity.

### **Mass Spectrometry**

- Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. For LC-MS, Electrospray Ionization (ESI) would be employed.
- Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent like
  dichloromethane or ethyl acetate and injected into the GC. For direct infusion, the sample is
  dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion
  source via a syringe pump.
- Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500. The data system records the mass-to-charge ratio and relative abundance of all detected ions.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample, a small amount of 5-Bromo-3methylbenzo[d]isoxazole is finely ground with dry potassium bromide (KBr) and pressed



into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

• Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

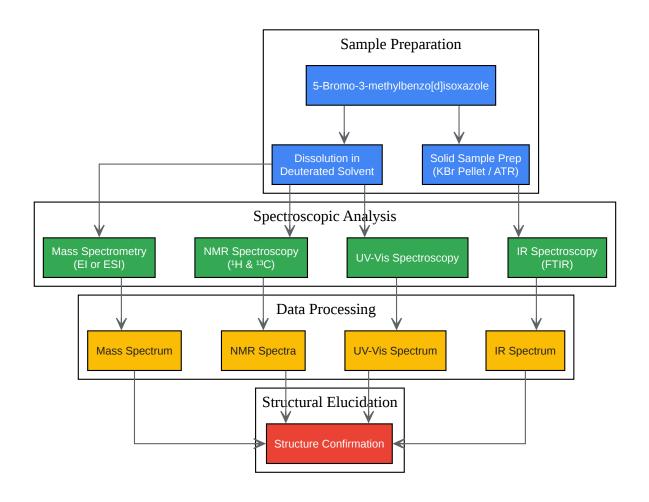
## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of **5-Bromo-3-methylbenzo[d]isoxazole** is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax. A cuvette containing the pure solvent is used as a reference.
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.
   The instrument plots absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are identified.

## **Visualization of Experimental Workflow**

The following diagrams illustrate the general workflows for the spectroscopic analysis of **5-Bromo-3-methylbenzo[d]isoxazole**.





Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **5-Bromo-3-methylbenzo[d]isoxazole**. For definitive characterization, it is imperative to acquire and interpret the actual experimental spectra of a purified sample.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 66033-76-9|5-Bromo-3-methylbenzo[d]isoxazole| Ambeed [ambeed.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-3-methylbenzo[d]isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281344#spectroscopic-data-of-5-bromo-3-methylbenzo-d-isoxazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com